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Introduction
Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-

ornithine and urea.[1][2][3] In the tumor microenvironment, myeloid cells such as myeloid-

derived suppressor cells (MDSCs) and neutrophils express high levels of arginase 1 (ARG1).[4]

[5] This enzymatic activity depletes L-arginine, an amino acid essential for T-cell proliferation

and function, thereby contributing to tumor immune evasion.[4][5][6][7] Numidargistat (also

known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of

both arginase 1 (ARG1) and arginase 2 (ARG2).[8][9] By blocking arginase activity,

Numidargistat aims to restore L-arginine levels in the tumor microenvironment, thereby

enhancing anti-tumor T-cell responses.[6][10]

These application notes provide a comprehensive guide for researchers to mimic the

pharmacological effects of Numidargistat by utilizing CRISPR-Cas9 technology to knock out

the arginase genes (ARG1 and/or ARG2). This genetic approach offers a powerful tool to

validate the on-target effects of arginase inhibition, dissect the underlying biological

mechanisms, and explore potential therapeutic synergies in various cancer and immunological

models.
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The following tables summarize the key quantitative data related to Numidargistat's inhibitory

activity and the cellular consequences of arginase inhibition or knockout.

Table 1: In Vitro Inhibitory Activity of Numidargistat (CB-1158)

Target IC50 (nM) Source

Recombinant Human Arginase

1
86 [8][9]

Recombinant Human Arginase

2
296 [8][9]

Native Arginase 1 (Human

Granulocyte Lysate)
178 [8][9]

Native Arginase 1 (Human

Erythrocyte Lysate)
116 [8][9]

Native Arginase 1 (Human

Hepatocyte Lysate)
158 [8][9]

Native Arginase 1 (Cancer

Patient Plasma)
122 [8]

Table 2: Effects of Arginase Knockout and Inhibition on T-Cell Proliferation and Tumor Growth
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Experimental
Model

Intervention Key Finding Reference

Lewis Lung

Carcinoma Mouse

Model

Systemic or myeloid-

specific Arg1 deletion

Improved antigen-

induced proliferation

of adoptively

transferred T-cells and

inhibition of tumor

growth.

[6][7]

CT26 Tumor-Bearing

Mice

Numidargistat (100

mg/kg, p.o., twice

daily)

Increased number of

tumor-infiltrating

cytotoxic cells and

decreased myeloid

cells.

[8][9]

In Vitro T-Cell Co-

culture

Pharmacological

inhibition of PMN-

derived arginase 1

Not only prevented T-

cell suppression but

led to strong

hyperactivation of T-

cells.

[4]

Advanced Solid

Tumors (Human

Phase 1)

Numidargistat +

Pembrolizumab

Overall response rate

of 19.2% in anti-PD-

1/PD-L1-naive

head/neck squamous

cell carcinoma.

[11]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving arginase and the

experimental workflow for CRISPR-Cas9 mediated knockout and subsequent analysis.
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Caption: Arginine metabolism pathways and points of intervention.
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Phase 1: gRNA Design & Vector Construction
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Caption: Experimental workflow for arginase knockout and analysis.
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Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ARG1 in
a Human Cell Line (e.g., THP-1 monocytes)
This protocol describes the generation of a stable ARG1 knockout cell line using a lentiviral-

based CRISPR-Cas9 system.

1.1. gRNA Design and Vector Construction

Design gRNAs: Design at least two single guide RNAs (sgRNAs) targeting an early exon of

the human ARG1 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize

off-target effects.

Example Target Site (Human ARG1, Exon 1): 5'-AGCGAGCCCTTGGGGAATGAAGG-

3'[12]

Vector Selection: Choose an all-in-one lentiviral vector expressing both Cas9 and the

sgRNA, and containing a selection marker (e.g., puromycin resistance). An example is the

lentiCRISPRv2 plasmid.

Cloning: Synthesize and clone the designed sgRNA sequences into the lentiCRISPRv2

vector according to the manufacturer's protocol (typically involving BsmBI digestion and

ligation).

Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger

sequencing.

1.2. Lentivirus Production and Transduction

HEK293T Cell Culture: Plate HEK293T cells at 70-80% confluency in a 10 cm dish.

Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-ARG1-sgRNA

plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using

a suitable transfection reagent.

Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
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Transduction: Plate target cells (e.g., THP-1) and add the viral supernatant along with

polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

Selection: 48 hours post-transduction, begin selection by adding puromycin (determine the

optimal concentration via a kill curve, typically 1-2 µg/mL for THP-1 cells) to the culture

medium.

Expansion: Culture the cells in selection medium for 7-10 days until a stable, resistant

population is established.

1.3. Knockout Validation

Genomic DNA Analysis:

Extract genomic DNA from the knockout cell population.

PCR amplify the region of the ARG1 gene targeted by the sgRNA.

Analyze the PCR product using a mismatch cleavage assay (e.g., T7 Endonuclease I

assay) or by Sanger sequencing to detect insertions/deletions (indels).

Western Blot Analysis:

Prepare protein lysates from both wild-type (WT) and knockout (KO) cells.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific for human ARG1. Use an antibody

for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

A successful knockout will show the absence of the ARG1 protein band in the KO lysate.

[13]

Single-Cell Cloning:

To obtain a clonal population with a confirmed homozygous knockout, perform single-cell

sorting by FACS or limiting dilution into a 96-well plate.
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Expand individual clones and validate the knockout in each clone using the methods

described above.

Protocol 2: Arginase Activity Assay
This colorimetric assay measures the amount of urea produced by arginase activity in cell

lysates.

2.1. Reagents

Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% Triton X-100.

10X Arginase Activation Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MnCl2.

L-Arginine Substrate (0.5 M, pH 9.7).

Urea Standard (1 mM).

Reagent A: α-Isonitrosopropiophenone (dissolved in 100% ethanol).

Reagent B: Acid mixture (H2SO4:H3PO4:H2O in a 1:3:7 ratio).

2.2. Procedure

Lysate Preparation: Lyse 1x10^6 cells (WT, KO, or Numidargistat-treated) in 100 µL of Lysis

Buffer. Centrifuge to pellet debris and collect the supernatant.

Enzyme Activation: In a new tube, mix 25 µL of cell lysate with 25 µL of 10X Arginase

Activation Buffer. Heat at 56°C for 10 minutes to activate the enzyme.

Arginine Hydrolysis: Add 50 µL of L-Arginine Substrate to each activated lysate sample.

Incubate at 37°C for 60 minutes.

Reaction Stop: Stop the reaction by adding 400 µL of Reagent B.

Urea Detection: Add 25 µL of Reagent A to each sample. Heat at 100°C for 45 minutes.

Measurement: Cool the samples in the dark for 10 minutes. Measure the absorbance at 540

nm.
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Quantification: Calculate urea concentration based on a standard curve generated using the

Urea Standard. Arginase activity is expressed as units/mg of protein, where one unit of

arginase is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea

per minute.

Protocol 3: T-Cell Suppression/Proliferation Assay
This assay measures the ability of arginase-expressing cells (or their conditioned media) to

suppress T-cell proliferation.

3.1. Materials

Human Pan T-cells (isolated from healthy donor PBMCs).

CFSE (Carboxyfluorescein succinimidyl ester) dye.

T-cell activation beads (e.g., anti-CD3/CD28).

ARG1 KO and WT target cells (or Numidargistat-treated and vehicle-treated cells).

RPMI-1640 medium with 10% FBS.

3.2. Procedure

T-Cell Labeling: Resuspend isolated T-cells at 1x10^7 cells/mL in PBS. Add CFSE to a final

concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5

volumes of cold RPMI-1640 with 10% FBS. Wash the cells twice.

Co-culture Setup:

Plate the WT, KO, or drug-treated target cells in a 96-well plate.

Add 1x10^5 CFSE-labeled T-cells to each well.

Add T-cell activation beads at a 1:1 bead-to-T-cell ratio.

Control Wells: T-cells alone (unstimulated), T-cells + activation beads (stimulated).

Incubation: Co-culture the cells for 72-96 hours at 37°C, 5% CO2.
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Flow Cytometry Analysis:

Harvest the cells and stain with a viability dye and antibodies for T-cell markers (e.g., CD3,

CD8).

Acquire the samples on a flow cytometer.

Gate on live, single CD3+ T-cells.

Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE

intensity.

Data Interpretation: Proliferation will be high in the "T-cells + activation beads" control.

Proliferation will be suppressed in the co-culture with WT cells. This suppression should be

rescued in the co-culture with ARG1 KO cells or in WT cells treated with an effective dose of

Numidargistat.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.tandfonline.com/doi/abs/10.1080/2162402X.2021.1956143
https://www.medchemexpress.com/CB-1158.html
https://www.medchemexpress.com/CB-1158_Hydrochloride.html
https://www.mycancergenome.org/content/drugs/incb001158/
https://pubmed.ncbi.nlm.nih.gov/39886141/
https://pubmed.ncbi.nlm.nih.gov/39886141/
https://pubmed.ncbi.nlm.nih.gov/39886141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7914361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7914361/
https://synapse.patsnap.com/article/how-to-validate-gene-knockout-efficiency-methods-best-practices
https://synapse.patsnap.com/article/how-to-validate-gene-knockout-efficiency-methods-best-practices
https://www.benchchem.com/product/b609684#crispr-cas9-knockout-of-arginase-to-mimic-numidargistat-effects
https://www.benchchem.com/product/b609684#crispr-cas9-knockout-of-arginase-to-mimic-numidargistat-effects
https://www.benchchem.com/product/b609684#crispr-cas9-knockout-of-arginase-to-mimic-numidargistat-effects
https://www.benchchem.com/product/b609684#crispr-cas9-knockout-of-arginase-to-mimic-numidargistat-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609684?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

